(4-((4-Bromo-3-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromo-substituted phenyl group, an amino group, a fluoro-substituted quinolinyl group, and a pyrrolidinyl methanone group . These groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromo-substituted phenyl group, the amino group, the fluoro-substituted quinolinyl group, and the pyrrolidinyl methanone group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo, fluoro, and amino groups could impact properties such as polarity, solubility, and reactivity .Scientific Research Applications
Selective Butyrylcholinesterase Inhibitors and Anti-Aβ Aggregation Activity
A study designed and synthesized a series of selective butyrylcholinesterase (BChE) inhibitors from the structural optimization of a derivative identified by virtual screening. Compounds derived from this chemical scaffold showed improved BChE inhibitory activity, good selectivity towards BChE versus AChE, and displayed anti-Aβ1–42 aggregation activity in a dose-dependent manner without obvious cytotoxicity towards SH-SY5Y neuroblastoma cells. These findings suggest a potential for development in therapeutic applications targeting Alzheimer's disease (Jiang et al., 2019).
Molecular Structure and Physicochemical Properties
Another study focused on the synthesis and crystallographic analysis of boric acid ester intermediates with benzene rings, including derivatives similar to the mentioned chemical. This research provided insight into the molecular structures, confirmed by various spectroscopic methods and X-ray diffraction, and explored the compounds' physicochemical properties through density functional theory (DFT). The findings contribute to a deeper understanding of the structural and electronic characteristics of such compounds, potentially informing further research and development in related fields (Huang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(4-bromo-3-methylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O/c1-13-10-15(5-6-18(13)22)25-20-16-11-14(23)4-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXCWCQTKVJGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromo-3-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone |
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